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Compound of Interest

Compound Name: Diammonium EDTA

Cat. No.: B1586234 Get Quote

Technical Support Center: PCR Troubleshooting
This technical support guide provides troubleshooting advice and frequently asked questions

for researchers, scientists, and drug development professionals encountering issues with PCR,

specifically related to the chelation of magnesium by EDTA.

Troubleshooting Guide: Adjusting Magnesium
Concentration to Counteract EDTA Chelation
Issue: Low or no PCR product yield when using DNA stored in TE buffer.

This guide will walk you through identifying and resolving PCR inhibition caused by EDTA from

your DNA storage buffer.

Q1: How can I determine if EDTA is inhibiting my PCR?

A1: The most common indicator of EDTA inhibition is a significant drop in PCR yield or

complete reaction failure when using a DNA template stored in a standard TE buffer, which

typically contains 1 mM EDTA.[1] To confirm, you can perform the following:

Positive Control: Use a known-good DNA template that is not stored in an EDTA-containing

buffer. If this control amplifies successfully while your sample does not, EDTA is a likely

inhibitor.
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Template Dilution: A simple first step is to dilute your DNA template.[1] This will also dilute the

EDTA concentration. If a 1:10 or 1:100 dilution of your template results in successful

amplification, EDTA inhibition is a probable cause.[1]

Q2: What are the primary strategies to overcome EDTA inhibition?

A2: There are three main approaches to counteract the effects of EDTA in your PCR:

Increase Magnesium Concentration: Add excess magnesium chloride (MgCl₂) to your PCR

master mix to saturate the chelating capacity of EDTA, ensuring sufficient free Mg²⁺ is

available for the DNA polymerase.[1]

Dilute the DNA Template: As mentioned above, diluting the template will lower the final EDTA

concentration in the reaction.[1] This is a quick and easy method if your DNA concentration is

high enough.

Remove EDTA from the DNA Sample: This is the most thorough approach and involves

purifying the DNA to remove EDTA entirely. This can be achieved through methods like

ethanol precipitation or using a DNA purification kit.[1]

Q3: How do I determine the correct amount of additional MgCl₂ to add?

A3: The optimal MgCl₂ concentration should be determined empirically for each new primer-

template combination.[2] A good starting point is to perform a titration by setting up a series of

reactions with varying final MgCl₂ concentrations. A recommended range to test is from 1.5 mM

to 4.0 mM in 0.5 mM increments.[1] For a detailed procedure, refer to the Experimental

Protocol section below.

Frequently Asked Questions (FAQs)
Q1: How does EDTA interfere with a PCR reaction?

A1: EDTA (ethylenediaminetetraacetic acid) is a chelating agent that binds divalent cations,

most notably magnesium ions (Mg²⁺).[1] Taq DNA polymerase, the enzyme central to PCR,

requires free Mg²⁺ as an essential cofactor for its activity.[3] By sequestering these magnesium

ions, EDTA renders the polymerase inactive, leading to decreased PCR efficiency or complete

reaction failure.[1]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/pdf/Technical_Support_Center_Troubleshooting_EDTA_Interference_in_PCR.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Troubleshooting_EDTA_Interference_in_PCR.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Troubleshooting_EDTA_Interference_in_PCR.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Troubleshooting_EDTA_Interference_in_PCR.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Troubleshooting_EDTA_Interference_in_PCR.pdf
https://academicjournals.org/article/article1379766796_Khosravinia%20%20and%20%20Ramesha.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Troubleshooting_EDTA_Interference_in_PCR.pdf
https://www.benchchem.com/pdf/Technical_Support_Center_Troubleshooting_EDTA_Interference_in_PCR.pdf
https://www.excedr.com/resources/what-is-the-role-of-mgcl2-in-pcr
https://www.benchchem.com/pdf/Technical_Support_Center_Troubleshooting_EDTA_Interference_in_PCR.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586234?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Q2: What is the typical concentration of EDTA in TE buffer?

A2: A standard 1x TE buffer usually contains 10 mM Tris and 1 mM EDTA.[1] For downstream

applications sensitive to EDTA, such as PCR, a "low TE" buffer with a reduced EDTA

concentration of 0.1 mM is often recommended.[1]

Q3: What concentration of EDTA is known to inhibit PCR?

A3: The inhibitory concentration of EDTA can vary depending on the specific PCR conditions.

However, a general guideline is that a final concentration of 0.5 mM EDTA can significantly

reduce PCR product yield, while a concentration of 1 mM EDTA can completely inhibit the

reaction.[1]

Q4: Can I simply add more MgCl₂ to my PCR master mix to counteract EDTA?

A4: Yes, this is a common and effective strategy.[1] The added Mg²⁺ will bind to the EDTA,

leaving enough free magnesium for the Taq polymerase to function. However, it is critical to

optimize the MgCl₂ concentration, as excessively high levels can also be detrimental to the

PCR by reducing enzyme fidelity and promoting the amplification of non-specific products.[1]

Q5: Are there alternatives to using EDTA for DNA storage?

A5: Yes, if you anticipate using your DNA for enzymatic reactions like PCR, it is advisable to

store it in an EDTA-free solution. Suitable alternatives include nuclease-free water or a simple

Tris buffer (e.g., 10 mM Tris-HCl, pH 8.0).

Quantitative Data Summary
The following table summarizes key concentrations related to EDTA and MgCl₂ in PCR.
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Component

Typical
Concentration
in Stock
Solution

Recommended
Final
Concentration
in PCR

Inhibitory
Concentration
in PCR

Notes

EDTA
1 mM (in 1x TE

Buffer)[1]
< 0.1 mM[2] ≥ 0.5 mM[1]

Higher

concentrations

increasingly

inhibit the

reaction.

MgCl₂ 25 mM - 50 mM 1.5 mM - 2.5 mM
> 4.5 mM (can

be inhibitory)

The optimal

concentration is

dependent on

the specific

assay.[4]

Experimental Protocols
Protocol: Optimizing MgCl₂ Concentration to Counteract EDTA

This protocol provides a framework for titrating MgCl₂ to determine the optimal concentration

for your PCR in the presence of suspected EDTA contamination.

Objective: To identify the MgCl₂ concentration that maximizes the yield of the specific PCR

product while minimizing non-specific amplification.

Materials:

DNA template (potentially containing EDTA)

Forward and reverse primers

dNTP mix

Taq DNA Polymerase and corresponding reaction buffer (ensure it is MgCl₂-free for this

protocol)
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Stock solution of MgCl₂ (e.g., 25 mM or 50 mM)

Nuclease-free water

Thermocycler

Agarose gel electrophoresis equipment

Procedure:

Prepare a Master Mix: Create a master mix containing all PCR components except for

MgCl₂. This ensures consistency across all your test reactions.

Set up a MgCl₂ Gradient: Prepare a series of PCR tubes. In each tube, add the appropriate

volume of the MgCl₂ stock solution to achieve a range of final concentrations. A good starting

range to test is 1.5 mM, 2.0 mM, 2.5 mM, 3.0 mM, 3.5 mM, and 4.0 mM.[1]

Add Master Mix and Template: Aliquot the master mix into each of the tubes containing the

different MgCl₂ concentrations. Then, add your DNA template to each tube.

Include Controls:

Positive Control: A reaction with a known-good template and the standard, recommended

MgCl₂ concentration for your polymerase.

Negative Control: A reaction with no DNA template to check for contamination.

Perform PCR: Run the PCR using your established cycling parameters.

Analyze Results: Visualize the PCR products by agarose gel electrophoresis. The optimal

MgCl₂ concentration is the one that produces the brightest, most specific band of your target

amplicon with minimal or no non-specific products.

Mandatory Visualization
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Caption: Workflow for troubleshooting PCR inhibition due to EDTA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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